molecular formula C12H16BrN3OS B13081070 5-Bromo-N-((3R)-6-methylquinuclidin-3-yl)thiazole-2-carboxamide

5-Bromo-N-((3R)-6-methylquinuclidin-3-yl)thiazole-2-carboxamide

Cat. No.: B13081070
M. Wt: 330.25 g/mol
InChI Key: UOIWZARZEXBMDM-HACHORDNSA-N
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Description

5-Bromo-N-((3R)-6-methylquinuclidin-3-yl)thiazole-2-carboxamide is a complex organic compound with the molecular formula C₁₂H₁₆BrN₃OS This compound is notable for its unique structure, which includes a bromine atom, a thiazole ring, and a quinuclidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N-((3R)-6-methylquinuclidin-3-yl)thiazole-2-carboxamide typically involves multiple steps. One common method starts with the preparation of the thiazole ring, followed by the introduction of the bromine atom and the quinuclidine moiety. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process would be optimized for efficiency, cost-effectiveness, and safety. Key steps would include the careful control of reaction parameters and the purification of the final product to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N-((3R)-6-methylquinuclidin-3-yl)thiazole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used

Scientific Research Applications

5-Bromo-N-((3R)-6-methylquinuclidin-3-yl)thiazole-2-carboxamide has been explored for its potential in several scientific research areas:

    Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: It has been investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Researchers are exploring its potential as a lead compound for developing new pharmaceuticals, particularly in the treatment of neurological disorders.

    Industry: The compound’s properties may make it useful in various industrial applications, such as the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which 5-Bromo-N-((3R)-6-methylquinuclidin-3-yl)thiazole-2-carboxamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. The quinuclidine moiety may play a crucial role in binding to these targets, while the thiazole ring and bromine atom contribute to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-N-((3R)-6-methylquinuclidin-3-yl)thiazole-2-carboxylate
  • 5-Bromo-N-((3R)-6-methylquinuclidin-3-yl)thiazole-2-carboxylamide

Uniqueness

Compared to similar compounds, 5-Bromo-N-((3R)-6-methylquinuclidin-3-yl)thiazole-2-carboxamide stands out due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C12H16BrN3OS

Molecular Weight

330.25 g/mol

IUPAC Name

5-bromo-N-[(3R)-6-methyl-1-azabicyclo[2.2.2]octan-3-yl]-1,3-thiazole-2-carboxamide

InChI

InChI=1S/C12H16BrN3OS/c1-7-4-8-2-3-16(7)6-9(8)15-11(17)12-14-5-10(13)18-12/h5,7-9H,2-4,6H2,1H3,(H,15,17)/t7?,8?,9-/m0/s1

InChI Key

UOIWZARZEXBMDM-HACHORDNSA-N

Isomeric SMILES

CC1CC2CCN1C[C@@H]2NC(=O)C3=NC=C(S3)Br

Canonical SMILES

CC1CC2CCN1CC2NC(=O)C3=NC=C(S3)Br

Origin of Product

United States

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